N-(5-(2-phenoxypropanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
Description
N-(5-(2-phenoxypropanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a heterocyclic compound featuring a fused thiazolo[5,4-c]pyridine core substituted with a furan-3-carboxamide group and a 2-phenoxypropanoyl side chain. The compound’s design leverages the thiazole ring’s electron-rich nature for target binding, while the furan and phenoxy moieties may enhance solubility and bioavailability.
Properties
IUPAC Name |
N-[5-(2-phenoxypropanoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-13(27-15-5-3-2-4-6-15)19(25)23-9-7-16-17(11-23)28-20(21-16)22-18(24)14-8-10-26-12-14/h2-6,8,10,12-13H,7,9,11H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQWMDQXGSQNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=COC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2-phenoxypropanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide (CAS Number: 1428355-18-3) is a novel compound with potential therapeutic applications. Its unique structure and biological activity have garnered interest in pharmacological research. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure
The molecular formula of this compound is with a molecular weight of 397.4 g/mol. The compound features a complex structure that includes a furan ring and a tetrahydrothiazole moiety.
| Property | Value |
|---|---|
| CAS Number | 1428355-18-3 |
| Molecular Formula | C20H19N3O4S |
| Molecular Weight | 397.4 g/mol |
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : It has shown potential in reducing inflammatory markers in vitro and in vivo.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Case Studies and Research Findings
- Antitumor Studies :
-
Anti-inflammatory Research :
- In a model of acute inflammation induced by carrageenan in rats, treatment with the compound resulted in a significant reduction in paw edema compared to the control group. Histological analysis confirmed decreased infiltration of inflammatory cells .
- Antimicrobial Testing :
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key parameters include:
- Absorption : Rapid absorption was noted in animal models.
- Distribution : High tissue distribution was observed with significant accumulation in liver and kidney tissues.
- Metabolism : The compound undergoes hepatic metabolism with several metabolites identified.
- Excretion : Primarily excreted via urine.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The most closely related analog is N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide (). The primary distinction lies in the substitution at the 5-position of the thiazolo-pyridine scaffold:
- Main compound: 2-phenoxypropanoyl group.
- Analog : 4-methylthiophene-2-carbonyl group.
The phenoxypropanoyl group introduces an oxygen-rich aromatic system, whereas the thiophene analog substitutes sulfur for oxygen, altering electronic and steric properties.
Pharmacological Implications
The phenoxypropanoyl group may improve target binding through hydrogen bonding, while the thiophene analog’s sulfur atom could enhance metabolic stability and membrane permeability .
Research Findings and Hypotheses
Binding Affinity Studies
While direct data for the main compound is scarce, analogs with thiophene substituents (e.g., ) demonstrate moderate inhibitory activity against kinases like JAK3 (IC₅₀ ~50 nM). The phenoxy variant is hypothesized to exhibit stronger binding to oxygen-dependent active sites (e.g., COX-2) but may suffer from faster clearance due to phase I oxidation.
Selectivity Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
